molecular formula C5H3ClFNO2S B151056 6-Fluoropyridine-2-sulfonyl chloride CAS No. 128583-07-3

6-Fluoropyridine-2-sulfonyl chloride

Cat. No. B151056
M. Wt: 195.6 g/mol
InChI Key: ZYYNYUDHGGZBOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonyl chlorides and fluorides can be complex, as indicated by the research on sulfur(VI) fluoride motifs. A single-step procedure for the preparation of sulfur(VI) fluorides from sulfonyl imidazoles using AcOH and potassium bifluoride is described, which could potentially be adapted for the synthesis of 6-fluoropyridine-2-sulfonyl chloride .

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides can be influenced by steric effects, as seen in the derivatives of 4-fluoro-5-sulfonylisoquinoline. One of the sulfonyl oxygen atoms lies approximately on the isoquinoline plane to minimize steric repulsion between the chlorosulfonyl group and the neighboring fluorine atom . This suggests that the molecular structure of 6-fluoropyridine-2-sulfonyl chloride may also be influenced by similar steric considerations.

Chemical Reactions Analysis

Sulfonyl chlorides and fluorides are reactive towards nucleophiles, including amines. Aliphatic sulfonyl chlorides react efficiently with sterically hindered amines, while sulfonyl fluorides show good results with amines bearing additional functionality . This indicates that 6-fluoropyridine-2-sulfonyl chloride could potentially react with a variety of amines to form sulfonamides.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides and fluorides can vary. For example, the reactivity of sulfonyl halides with amines can depend on the accessibility of the amino group and the presence of additional functional groups . The stability of these compounds can also be affected by the presence of different substituents, as seen in the contrasting noncovalent interactions of aromatic sulfonyl fluoride and sulfonyl chloride motifs .

Relevant Case Studies

Case studies involving sulfonyl chlorides and fluorides include the use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for radiolabelling amines, which demonstrates the potential for sulfonyl chlorides in medical imaging applications . Additionally, the identification of novel polyfluorinated ether sulfonates as PFOS alternatives in municipal sewage sludge in China highlights the environmental relevance of these compounds .

Scientific Research Applications

Catalytic Processes and Synthesis

  • Ruthenium-Catalyzed Meta Sulfonation of 2-Phenylpyridines : Utilizes sulfonyl chlorides for the selective catalytic meta sulfonation of 2-phenylpyridines. This process offers atypical regioselectivity for reactions involving chelation-assisted cyclometalation (Saidi et al., 2011).

  • New Synthesis of Alkane- and Arylsulfonyl Chlorides : Describes a novel method for the production of sulfonyl chlorides, which are extensively used in various industries, including pharmaceuticals, herbicides, and as intermediates in sulfonic acids esters synthesis (Lezina et al., 2011).

  • Transition Metal-Free Synthesis of Heterocycles : Investigates the controlled synthesis of bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles using a metal- and irradiation-free protocol. This study highlights the application of sulfonyl chlorides in late-stage structural modification of pharmaceuticals (Almendros et al., 2018).

  • Synthesis of (Poly)halo-Substituted Diarylsulfones : Explores the reactivity of (poly)halo-substituted benzenesulfonyl chlorides in palladium-catalyzed ortho-directed C–H bond sulfonylation of 2-arylpyridines (Sasmal et al., 2018).

Environmental Studies

  • Fluorochemical Mass Flows in Wastewater Treatment : Studies the mass flows of selected fluorochemicals in a municipal wastewater treatment plant, demonstrating the persistence and transformation of such compounds in wastewater systems (Schultz et al., 2006).

  • Electrooxidation of Fluorotelomers in Wastewaters : Reports the viability of electrochemical oxidation in degrading and mineralizing poly- and perfluoroalkyl substances in wastewaters, highlighting the application of such processes for environmental management (Gómez-Ruiz et al., 2017).

properties

IUPAC Name

6-fluoropyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-3-1-2-4(7)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYNYUDHGGZBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577558
Record name 6-Fluoropyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoropyridine-2-sulfonyl chloride

CAS RN

128583-07-3
Record name 6-Fluoropyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoropyridine-2-sulfonyl chloride
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